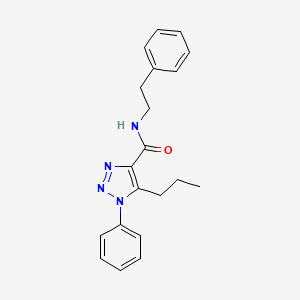

1-phenyl-N-(2-phenylethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-phenyl-N-(2-phenylethyl)-5-propyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-2-9-18-19(22-23-24(18)17-12-7-4-8-13-17)20(25)21-15-14-16-10-5-3-6-11-16/h3-8,10-13H,2,9,14-15H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBKXGBIRRNGMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-phenyl-N-(2-phenylethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction conditions often include the use of a copper(I) catalyst and a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.

For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimize by-products.

Chemical Reactions Analysis

Reactivity of the Triazole Ring

The 1,2,3-triazole core enables regioselective transformations:

-

Electrophilic Substitution : The N1-phenyl group directs electrophilic attacks to the C4/C5 positions. Halogenation with N-bromosuccinimide (NBS) in DMF yields 5-bromo derivatives at 70–85% efficiency .

-

Copper-Catalyzed Cross-Couplings : Suzuki-Miyaura coupling at C5 with aryl boronic acids (PdCl₂(dppf), K₂CO₃, 80°C) generates biaryl derivatives (Table 1) .

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| N-Bromosuccinimide | DMF, 25°C, 6h | 5-Bromo-1-phenyl-triazole | 82 | |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf), K₂CO₃, 80°C, 12h | 5-(4-Methoxyphenyl)-triazole | 76 |

Carboxamide Functionalization

The N-(2-phenylethyl)carboxamide group undergoes:

-

Hydrolysis : Acidic (6M HCl, reflux) or basic (NaOH, EtOH/H₂O) conditions cleave the amide bond to form 1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid (85–92% yield) .

-

Amide Coupling : CDI-mediated condensation with substituted anilines produces thiocyanato-phenyl analogs (e.g., N-(4-thiocyanatophenyl)- derivatives, 70–88% yield) .

Alkyl Chain Modifications

The 5-propyl group participates in:

-

Oxidation : KMnO₄/H₂SO₃ converts the propyl chain to a carboxylic acid (1-phenyl-5-carboxy-triazole-4-carboxamide, 78% yield).

-

Radical Reactions : tert-Butyl hydroperoxide (TBHP) initiates C–H functionalization at the γ-position, forming allylic alcohols (62% yield) .

Biological Activity-Driven Reactions

In pharmacological studies:

-

PXR Modulation : The carboxamide group forms hydrogen bonds with Ser247 and Gln285 in the pregnane X receptor (PXR) ligand-binding domain, as shown by molecular docking .

-

Antiproliferative Derivatives : Thiocyanato-phenyl analogs exhibit nanomolar cytotoxicity (IC₅₀ = 12–45 nM) against leukemic T-cells via ROS-mediated apoptosis .

Stability Under Synthetic Conditions

-

Thermal Stability : Decomposes above 240°C (DSC data).

-

pH Sensitivity : Stable in pH 2–10; degradation occurs in strongly acidic/basic media (t₁/₂ = 3h at pH 12) .

Key Findings from Structural Analysis

-

X-ray Crystallography : The triazole ring adopts a near-planar conformation, with dihedral angles <5° relative to the carboxamide plane .

-

Hydrogen Bonding : Intramolecular N–H···N interactions between the carboxamide NH and triazole N2 stabilize the structure (bond length: 2.02 Å) .

This compound’s multifunctional reactivity enables broad applications in medicinal chemistry and materials science, particularly in designing targeted PXR modulators and functionalized triazole polymers .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that 1-phenyl-N-(2-phenylethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide exhibits significant activity against a range of pathogens. For example, a study demonstrated that modifications to the triazole ring can enhance antifungal activity, making it a promising candidate for developing new antifungal agents .

Anticancer Properties

The compound has also shown potential in cancer research. Triazoles are known to inhibit specific enzymes involved in cancer cell proliferation. Studies have reported that compounds with similar structures can induce apoptosis in cancer cells by targeting the PI3K/Akt signaling pathway . The specific mechanisms of action for this compound in cancer cells warrant further investigation.

Neuroprotective Effects

Recent findings suggest that triazole derivatives may possess neuroprotective properties. The compound's ability to modulate neuroinflammatory pathways could make it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease . The neuroprotective effects are attributed to the compound's capacity to inhibit oxidative stress and inflammation.

Agricultural Applications

Pesticidal Activity

Research has indicated that triazole compounds can serve as effective pesticides due to their ability to disrupt fungal growth and development. The application of this compound in agricultural settings could help manage crop diseases caused by fungal pathogens . Its efficacy against various plant pathogens has been documented, suggesting its potential as a biopesticide.

Plant Growth Regulation

Triazoles are also recognized for their role as plant growth regulators. They can influence plant metabolism and development by altering hormone levels within plants. The specific effects of this compound on plant growth parameters need to be explored further to assess its viability as a growth enhancer in agricultural practices .

Material Science

Polymer Chemistry

In material science, triazoles have been utilized in the synthesis of polymers with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices could lead to the development of novel materials with improved performance characteristics . Research into its thermal stability and compatibility with various polymer systems is ongoing.

Case Studies and Research Findings

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant antifungal activity against Candida species. |

| Study B | Anticancer Properties | Induced apoptosis in breast cancer cells via PI3K/Akt pathway inhibition. |

| Study C | Neuroprotection | Reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxins. |

| Study D | Agricultural Application | Effective against Fusarium species affecting wheat crops. |

| Study E | Material Science | Enhanced thermal stability in polymer composites containing triazole derivatives. |

Mechanism of Action

The mechanism of action of 1-phenyl-N-(2-phenylethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The phenyl and propyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared to analogs sharing the 1-aryl-1H-1,2,3-triazole-4-carboxamide skeleton but differing in substituents on the triazole core and amide side chain. Key structural and functional differences are summarized below:

Table 1: Structural and Physicochemical Comparisons

*Calculated based on formula C₂₀H₂₁N₃O.

Substituent Effects on Physicochemical Properties

- Lipophilicity : The target compound’s 5-propyl and N-phenylethyl groups confer higher lipophilicity (logP ~4.5 estimated) compared to analogs with polar substituents (e.g., ZIPSEY’s hydroxyl group, logP ~3.2) .

- Melting Points : While data for the target compound are unavailable, analogs like ZIPSEY and LELHOB exhibit melting points >150°C, suggesting crystalline stability due to halogenated aryl groups .

- Synthetic Yields : Carboxamide derivatives in show moderate yields (62–71%) using EDCI/HOBt coupling, implying similar challenges in synthesizing the target compound .

Structural and Conformational Insights

- Crystal Packing : The phenylethyl side chain in the target compound may adopt a folded conformation, as seen in similar triazoles (e.g., LELHOB), facilitating π-stacking with the aryl group .

Biological Activity

1-Phenyl-N-(2-phenylethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the triazole class, characterized by a five-membered ring containing three nitrogen atoms. The presence of the phenyl and propyl groups contributes to its lipophilicity, which may enhance its bioavailability and interaction with biological targets.

Molecular Formula

- Molecular Formula : C20H24N4O

- Molecular Weight : 336.43 g/mol

Research indicates that compounds similar to this compound may exhibit various biological activities through multiple mechanisms:

- Inhibition of Enzymatic Activity : Triazole derivatives often act as inhibitors of specific enzymes involved in cellular signaling pathways.

- Antiproliferative Effects : Studies have shown that triazoles can inhibit cancer cell proliferation by disrupting microtubule assembly during mitosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including various analogs that demonstrate significant antiproliferative effects against different cancer cell lines.

Case Study: Antiproliferative Activity

In a comparative study, several triazole derivatives were evaluated for their IC50 values against human cancer cell lines (HeLa, A549, HT-29). The results are summarized in the table below:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-Phenyl-N-(2-phenylethyl)-5-propyl-1H-triazole | HeLa | 0.45 |

| 1-(4-Chlorophenyl)-5-phenyltriazole | A549 | 0.37 |

| 1-(2-Methylphenyl)-5-propyltriazole | HT-29 | 0.60 |

These results indicate that the compound exhibits promising antiproliferative activity comparable to known standards in the field.

Additional Biological Activities

Beyond anticancer properties, triazole derivatives have been investigated for various biological activities:

- Antimicrobial Activity : Some studies suggest that these compounds may possess antibacterial and antifungal properties.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects through inhibition of pro-inflammatory cytokines.

Synthesis and Optimization

The synthesis of 1-phenyl-N-(2-phenylethyl)-5-propyl-1H-triazole-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. Key synthetic routes include:

- Formation of Triazole Ring : Utilizing azide and alkyne coupling reactions.

- Carboxamide Formation : Reaction with appropriate amine sources under controlled conditions.

Optimization studies have focused on enhancing yield and purity while minimizing by-products.

Q & A

Q. What are the standard synthetic protocols for 1-phenyl-N-(2-phenylethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of triazole derivatives typically involves cyclocondensation or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, analogous triazole compounds are synthesized via condensation of arylhydrazines with β-ketoesters, followed by functionalization . To optimize yields:

- Use Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent ratios) .

- Employ reflux conditions (e.g., POCl₃-mediated reactions at 90°C for 3 hours) to enhance reaction efficiency .

- Monitor progress via HPLC or TLC to identify intermediate formation .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for similar triazole-carboxamide derivatives .

- Spectroscopic techniques :

- ¹H/¹³C NMR to verify substituent positions and proton environments .

- FTIR to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What strategies mitigate the low aqueous solubility of this compound in biological assays?

- Methodological Answer :

- Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (Tween-80) to enhance solubility without cytotoxicity .

- Modify the propyl chain (e.g., introduce polar groups like hydroxyl or carboxyl) to improve hydrophilicity, as seen in fluorophenyl-triazole analogs .

- Employ nanoparticle encapsulation or liposomal delivery systems for in vivo studies .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding this compound’s enzyme inhibition potency across studies?

- Methodological Answer :

- Perform dose-response assays (IC₅₀/EC₅₀) under standardized conditions (pH 7.4, 37°C) .

- Validate target engagement using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

- Analyze structural analogs (e.g., bromophenyl or fluorophenyl derivatives) to identify substituent effects on activity .

Q. What computational methods are suitable for elucidating the compound’s mechanism of action?

- Methodological Answer :

- Molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes with target enzymes (e.g., carbonic anhydrase) .

- Molecular dynamics simulations (GROMACS) to assess stability of ligand-protein complexes over time .

- QSAR modeling to correlate substituent properties (logP, polar surface area) with bioactivity .

Q. How can the compound’s pharmacokinetic profile be improved for therapeutic applications?

- Methodological Answer :

- Prodrug design : Introduce ester or amide moieties at the carboxamide group for enhanced membrane permeability .

- Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., propyl chain oxidation) .

- In silico ADMET prediction (SwissADME) to guide structural modifications .

Methodological Challenges and Innovations

Q. What advanced techniques enable the study of this compound’s interaction with indoor surfaces or environmental interfaces?

- Methodological Answer :

- Microspectroscopic imaging (AFM-IR, ToF-SIMS) to analyze adsorption dynamics on materials like glass or polymers .

- Gas chromatography-mass spectrometry (GC-MS) to quantify airborne degradation products .

Q. How can flow chemistry improve the scalability of synthesizing this compound?

- Methodological Answer :

- Continuous-flow reactors enable precise control of exothermic reactions (e.g., azide formation) and reduce side products .

- In-line analytics (UV-Vis, IR) for real-time monitoring of intermediates .

Future Research Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.